molecular formula C6H10BNO4 B1393410 3-Methoxypyridine-4-boronic acid hydrate CAS No. 1072952-50-1

3-Methoxypyridine-4-boronic acid hydrate

Cat. No.: B1393410
CAS No.: 1072952-50-1
M. Wt: 170.96 g/mol
InChI Key: CQXPAWKLNDTCJJ-UHFFFAOYSA-N
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Description

3-Methoxypyridine-4-boronic acid hydrate is an organoboron compound with the molecular formula C6H10BNO4. It is a derivative of pyridine, substituted with a methoxy group at the third position and a boronic acid group at the fourth position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyridine-4-boronic acid hydrate typically involves the borylation of 3-methoxypyridine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxypyridine-4-boronic acid hydrate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond.

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).

    Conditions: Mild temperatures (50-80°C), inert atmosphere (e.g., nitrogen or argon), and reaction times ranging from a few hours to overnight.

Major Products: The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

3-Methoxypyridine-4-boronic acid hydrate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: Employed in the development of biologically active molecules, including potential drug candidates.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The primary mechanism of action for 3-Methoxypyridine-4-boronic acid hydrate in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to the palladium catalyst. This is followed by reductive elimination, which forms the new carbon-carbon bond. The palladium catalyst cycles between oxidation states, facilitating the reaction.

Comparison with Similar Compounds

    3-Methoxypyridine-4-boronic acid: The anhydrous form of the compound.

    4-Methylpyridine-3-boronic acid: A structural isomer with the boronic acid group at the third position and a methyl group at the fourth position.

    3-Methoxypyridine-2-boronic acid: A positional isomer with the boronic acid group at the second position.

Uniqueness: 3-Methoxypyridine-4-boronic acid hydrate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. Its hydrate form also influences its solubility and stability, making it suitable for various synthetic applications.

Properties

IUPAC Name

(3-methoxypyridin-4-yl)boronic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3.H2O/c1-11-6-4-8-3-2-5(6)7(9)10;/h2-4,9-10H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXPAWKLNDTCJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1)OC)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674657
Record name (3-Methoxypyridin-4-yl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-50-1
Record name Boronic acid, B-(3-methoxy-4-pyridinyl)-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methoxypyridin-4-yl)boronic acid--water (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID30674657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxypyridine-4-boronic acid hydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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